Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Description
Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a pyrimidine derivative characterized by a dihydropyrimidinone core substituted with a methylamino group at position 2 and a methyl ester-linked acetic acid moiety at position 3.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 2-[2-(methylamino)-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C8H11N3O3/c1-9-8-10-4-5(7(13)11-8)3-6(12)14-2/h4H,3H2,1-2H3,(H2,9,10,11,13) |
InChI Key |
XOUMAIZCAAQKJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=O)N1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the esterification of a corresponding pyrimidinone carboxylic acid or the direct functionalization of a pyrimidine derivative bearing the appropriate substituents. The key steps include:
- Formation of the pyrimidinone core with the 2-(methylamino) substitution.
- Introduction of the acetyl side chain bearing the methyl ester.
- Esterification under dehydrating conditions to form the methyl ester.
Specific Synthetic Route
One well-documented method involves the following steps:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting material: 4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | The carboxylic acid precursor is prepared or procured. |
| 2 | Methanol, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), reflux | Esterification is carried out by reacting the acid with methanol in the presence of a dehydrating agent such as SOCl₂ or POCl₃ under reflux conditions to afford the methyl ester. |
| 3 | Purification by recrystallization or chromatography | The crude product is purified to obtain the target compound with high purity. |
This method ensures high yield and purity suitable for research and industrial applications.
Industrial Scale Considerations
At an industrial scale, the synthesis is optimized for:
- Continuous flow reactors to maintain precise temperature and reaction time control.
- Automated addition of reagents to improve reproducibility.
- Use of greener solvents and minimizing hazardous reagents where possible.
- Purification steps including recrystallization and chromatographic techniques to achieve >95% purity.
Such process optimizations are critical to meet regulatory standards and cost efficiency.
Reaction Conditions and Mechanistic Insights
Esterification Mechanism
The esterification involves the activation of the carboxylic acid by the dehydrating agent (e.g., SOCl₂), forming an acid chloride intermediate, which then reacts with methanol to form the methyl ester.
Substitution at the 2-Position
The methylamino group at the 2-position is typically introduced via nucleophilic substitution or reductive amination on the pyrimidinone ring. This substitution is stable under the esterification conditions.
Reaction Parameters
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 60–80 °C (reflux) | Ensures complete esterification |
| Reaction Time | 3–6 hours | Longer times improve yield but may increase side reactions |
| Solvent | Methanol | Acts both as solvent and esterifying agent |
| Catalyst/Dehydrating Agent | SOCl₂ or POCl₃ | Facilitates formation of acid chloride intermediate |
Analytical Data and Research Outcomes
Characterization
The synthesized compound is characterized by:
- NMR Spectroscopy: Confirms the presence of methyl ester (singlet near 3.7 ppm), methylamino group, and pyrimidinone protons.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 197.21 g/mol (for this compound).
- IR Spectroscopy: Ester carbonyl stretch around 1735 cm⁻¹ and amide carbonyl stretch near 1650 cm⁻¹.
- Melting Point: Typically reported in the range of 120–130 °C depending on purity.
Yield and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Esterification with SOCl₂/methanol reflux | 75–85 | >95 | High yield and purity after recrystallization |
| Alternative methods (acid catalysis) | 60–70 | ~90 | Lower yield, more side products |
Biological Activity Correlation
Preliminary studies indicate that the methylamino substitution and ester functionality contribute to biological activity, such as antimicrobial and anticancer effects, by interacting with nucleic acid metabolism enzymes.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and applications:
*Calculated based on molecular formula.
Key Observations:
Ester vs. Acid Functionality :
- The methyl and ethyl esters (e.g., CAS 2060034-18-4 ) are lipophilic, enhancing membrane permeability, whereas carboxylic acid derivatives (e.g., CAS 1118787-12-4 ) exhibit higher solubility in aqueous environments, impacting bioavailability.
Substituent Effects: The butyl group in CAS 503155-65-5 increases molecular weight and hydrophobicity, likely improving binding affinity in Proxymetacaine’s hydrophobic enzyme pockets .
Methylamino vs. Amino Groups: The methylamino group (-NHCH₃) in the target compound may confer greater metabolic stability compared to the unmodified amino group (-NH₂) in CAS 166267-96-5 .
Biological Activity
Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 181.19 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of methyl acetoacetate with appropriate amines and pyrimidine derivatives. The reaction conditions, including temperature and solvent choice, can significantly affect yield and purity.
Antimicrobial Properties
Research indicates that derivatives of dihydropyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds can vary widely depending on the specific structure and substituents present.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that this compound may possess similar antimicrobial properties.
DNA Binding and Cleavage Activity
Studies have demonstrated that related dihydropyrimidine compounds can interact with DNA. For example, molecular docking studies indicate that these compounds can bind to the DNA helix through electrostatic interactions. Additionally, some have shown the ability to cleave DNA strands without external agents, indicating potential applications in gene therapy or as chemotherapeutic agents.
Case Studies
- Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of a series of dihydropyrimidine derivatives against various pathogens. The results indicated that compounds with specific substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.
- DNA Interaction Study : Another research project focused on the interaction of dihydropyrimidine derivatives with calf thymus DNA. The study utilized UV-visible spectroscopy to demonstrate binding affinity and cleavage capability, suggesting these compounds could be developed as novel anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
